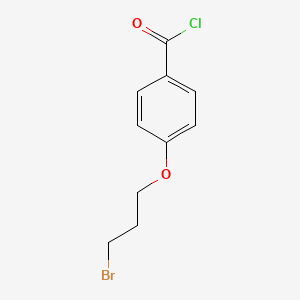
4-(3-Bromopropoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopropoxy)benzoyl chloride is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 3-bromopropoxy group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-bromopropanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+3-Bromopropanol→4-(3-Bromopropoxy)benzoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and products, facilitating the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromopropoxy)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.
Esterification: Alcohols like methanol or ethanol are used, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Hydrolysis: The major product is 4-(3-bromopropoxy)benzoic acid.
Esterification: The products are esters of 4-(3-bromopropoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Bromopropoxy)benzoyl chloride depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis, the benzoyl chloride group reacts with water to form a carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoyl chloride: Lacks the 3-bromopropoxy group, making it less versatile in certain synthetic applications.
4-(3-Chloropropoxy)benzoyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
4-(3-Bromopropoxy)benzoic acid: The acid form of the compound, which can be used in different types of reactions compared to the chloride form.
Uniqueness
4-(3-Bromopropoxy)benzoyl chloride is unique due to the presence of both a reactive benzoyl chloride group and a 3-bromopropoxy group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H10BrClO2 |
|---|---|
Molekulargewicht |
277.54 g/mol |
IUPAC-Name |
4-(3-bromopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H10BrClO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2 |
InChI-Schlüssel |
SMXMSNDPWWXYCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















